N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin derivative functionalized with a glycylglycine dipeptide moiety. Its structure features:
Properties
Molecular Formula |
C22H28N2O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H28N2O7/c1-3-4-5-6-7-17-14(2)16-9-8-15(10-18(16)31-22(17)29)30-13-20(26)23-11-19(25)24-12-21(27)28/h8-10H,3-7,11-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
XPDUHNYQIWFVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)OC1=O)C |
Origin of Product |
United States |
Biological Activity
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, also known as 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS Number: 438030-04-7), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H22O5 |
| Molecular Weight | 318.36 g/mol |
| IUPAC Name | [(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
| CAS Number | 438030-04-7 |
The structure features a coumarin backbone, which is known for various pharmacological activities, including anti-inflammatory and antioxidant properties.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's structure suggests potential for scavenging free radicals, which can mitigate oxidative stress in biological systems. In vitro studies have shown that similar compounds can inhibit oxidative damage in cellular models, indicating a promising area for further exploration with this specific compound .
2. Enzyme Inhibition
Coumarin derivatives have been evaluated for their inhibitory effects on key enzymes involved in various diseases:
- Cholinesterases (AChE and BChE) : this compound may exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have shown IC50 values in the low micromolar range against AChE, suggesting that this compound could be a candidate for further investigation in neurodegenerative disease research .
- Cyclooxygenase (COX) : The potential anti-inflammatory effects of this compound may be attributed to its ability to inhibit COX enzymes, which are key players in the inflammatory response. Studies on related compounds indicate moderate inhibition of COX enzymes, which could translate into therapeutic benefits .
3. Cytotoxicity
Preliminary studies on related coumarin derivatives have assessed their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). While specific data on this compound is limited, structural analogs have demonstrated varying degrees of cytotoxicity, warranting further investigation into this compound's potential as an anticancer agent .
Table 1: Summary of Biological Activities of Coumarin Derivatives
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Various coumarins | Scavenging of free radicals |
| AChE Inhibition | 4-Oxo derivatives | IC50 values ranging from 5 to 20 μM |
| COX Inhibition | Benzofuran derivatives | Moderate inhibition observed |
| Cytotoxicity | MCF-7 cell line | IC50 values ranging from 10 to 30 μM |
Scientific Research Applications
Synthesis Overview
The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves several key steps:
- Formation of the Coumarin Backbone : The base structure is derived from 3-hexyl-4-methylcoumarin.
- Acetylation : The hydroxyl group is acetylated using acetic anhydride or acetyl chloride.
- Glycylglycine Addition : The acetylated coumarin is then reacted with glycylglycine under appropriate conditions to form the final product.
Biological Activities and Applications
The biological activity of this compound is primarily attributed to its coumarin backbone. Research indicates several potential applications:
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses, particularly by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Anticoagulant Effects
Coumarins are known for their anticoagulant properties, and this compound may exhibit similar effects, making it a candidate for further research in thrombotic disorders.
Potential Antidiabetic Activity
The compound's structural features suggest potential inhibitory effects on enzymes related to glucose metabolism, indicating possible applications in managing diabetes.
Comparative Analysis with Other Coumarins
To understand the unique features of this compound, a comparison with other coumarin derivatives can be made:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylcoumarin | Structure | Simple structure; used as a fluorescent marker |
| 7-Hydroxycoumarin | Structure | Exhibits anticoagulant properties |
| N-{[(3-Hexyl)-4-methyl]} | Structure | Unique combination of ester and amide functionalities |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity (2024) :
- Objective : Assess efficacy against bacterial strains.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50%.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Comparison with Similar Compounds
Substituent Variations on the Coumarin Core
The coumarin core’s substitution pattern significantly impacts physicochemical properties. Key analogues include:
Key Observations :
Linker and Amino Acid Modifications
Variations in the linker and amino acid moiety influence molecular flexibility and interactions:
Key Observations :
- Glycylglycine (vs.
- Propanoyl linkers () may alter spatial orientation compared to acetyl linkers, affecting target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
